2-(5-Bromo-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(5-Bromo-2-fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 5-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)pyrrolidine typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium borohydride (NaBH4) to facilitate the reaction . The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolidine-2,5-dione: A derivative with additional functional groups.
Fluoropyridines: Compounds with similar fluorine substitution patterns
Uniqueness
2-(5-Bromo-2-fluorophenyl)pyrrolidine is unique due to the combination of bromine and fluorine substitutions on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other pyrrolidine derivatives.
Properties
Molecular Formula |
C10H11BrFN |
---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
JTUHGZHAMMIAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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